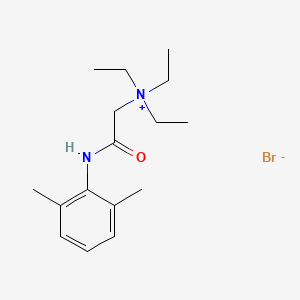

利多卡因 N-乙基溴化物

概述

描述

QX 314 溴化物: 是一种膜不可渗透的利多卡因季铵衍生物,主要以其作为钠通道阻滞剂而闻名。 该化合物永久带电,在科学研究中被广泛使用,尤其是在神经生理学和疼痛管理领域 .

科学研究应用

Local Anesthesia

Lidocaine N-ethyl bromide is primarily investigated for its use as a local anesthetic. Its charged nature limits its ability to permeate cell membranes, which can be both a benefit and a limitation. The compound has been shown to block sodium channels, which are crucial for the propagation of action potentials in neurons.

Enhanced Pain Management Strategies

Research has focused on combining lidocaine N-ethyl bromide with other agents to optimize pain management strategies.

Combination Therapy

- Lidocaine and QX-314 : A study demonstrated that a combination of 0.5% lidocaine N-ethyl bromide and 2% lidocaine produced a significant duration of pain-selective block (over 9 hours) following an initial non-selective block . This approach minimizes motor function disruption while providing effective analgesia.

Cancer Research

Lidocaine N-ethyl bromide has been explored for its potential effects on cancer cells.

In Vitro Studies

- Demethylation Effects : Research indicates that lidocaine N-ethyl bromide can be utilized as a standard in studies examining its demethylation effects on breast cancer cells using colorimetric assays . This highlights its potential role not just as an anesthetic but also as a tool in cancer research.

Forensic and Toxicological Applications

Due to its unique chemical properties, lidocaine N-ethyl bromide is also relevant in forensic science and toxicology.

Analytical Applications

- Standard Reference : It is used as an analytical standard for drug analysis in forensic contexts, allowing for the detection and quantification of this compound in biological samples .

Safety and Toxicity Considerations

While lidocaine N-ethyl bromide shows promise, safety and toxicity are critical considerations. The compound's inability to permeate membranes reduces systemic toxicity compared to traditional local anesthetics, making it a safer alternative when used appropriately .

Comprehensive Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Local Anesthesia | Blocks sodium channels; used for pain relief | Prolonged analgesia with minimal motor block when combined with lidocaine |

| Enhanced Pain Management | Co-administration with TRPV1 agonists for targeted delivery | Significant duration of pain-selective block (>9 hours) |

| Cancer Research | Investigated for effects on breast cancer cells | Used in demethylation studies; potential role in cancer treatment |

| Forensic and Toxicology | Analytical standard for drug detection | Useful in quantifying presence in biological samples |

作用机制

QX 314 溴化物通过阻断电压门控钠通道发挥作用。它通过进入细胞的瞬时受体电位香草素亚型 1 (TRPV1) 通道来实现这一点,这些通道被辣椒素激活。 进入细胞后,QX 314 溴化物与钠通道的细胞内侧结合,阻止钠离子进入细胞,从而抑制动作电位的产生 .

生化分析

Biochemical Properties

Lidocaine N-ethyl bromide interacts with voltage-gated sodium channels, blocking both fast sodium-dependent action potentials and voltage-dependent, non-inactivating sodium conductance . This interaction inhibits the propagation of action potentials, leading to its anesthetic effects .

Cellular Effects

In vitro studies have shown that Lidocaine N-ethyl bromide can have a demethylating effect on breast cancer cells This suggests that it may have a role in influencing gene expression and cellular metabolism

Molecular Mechanism

The molecular mechanism of Lidocaine N-ethyl bromide involves its binding to sodium channels, blocking the propagation of action potentials . This results in a decrease in the rate of contractions of the heart when injected near nerves, the nerves cannot conduct signals to or from the brain .

Temporal Effects in Laboratory Settings

It has been used as a standard in studying the demethylation effect of lidocaine N-ethyl bromide on breast cancer cells in vitro .

Dosage Effects in Animal Models

In animal models, Lidocaine N-ethyl bromide has been shown to produce long-lasting local anesthesia . The onset of Lidocaine N-ethyl bromide-mediated blockade was consistently slower compared with lidocaine, but the duration of the blockade was significantly longer .

Metabolic Pathways

Lidocaine, the parent compound of Lidocaine N-ethyl bromide, is metabolized in the liver by the P450 3A4 isoenzyme . This enzyme alters lidocaine through a sequential process of oxidative N-dealkylation, yielding mono-ethyl-glycine xylidide (MEGX) and subsequently, glycine xylidine (GX) .

Transport and Distribution

It is known that it is not membrane permeable .

Subcellular Localization

Given its role in blocking sodium channels, it is likely to be localized at the cell membrane where these channels are present .

准备方法

合成路线和反应条件: QX 314 溴化物通过利多卡因的季铵化合成。该过程涉及利多卡因与烷化剂(如溴甲烷)在受控条件下的反应。 反应通常在二甲基亚砜(DMSO)或乙腈等有机溶剂中进行,产物通过重结晶纯化 .

工业生产方法: QX 314 溴化物的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保高纯度和一致性。 该化合物通常大量生产,并在特定条件下储存以保持其稳定性 .

化学反应分析

反应类型: QX 314 溴化物由于其季铵结构,主要进行取代反应。 它也可以参与离子交换反应,特别是在生物系统中 .

常用试剂和条件:

取代反应: 这些反应通常涉及亲核试剂,如氢氧根离子或其他可以取代溴离子的阴离子。

主要产物: 这些反应的主要产物取决于所用试剂的具体情况。 例如,在与氢氧根离子的取代反应中,产物将是 QX 314 氢氧化物 .

相似化合物的比较

类似化合物:

利多卡因: QX 314 溴化物的母体化合物,用作局部麻醉剂。

QX 222: 利多卡因的另一种季铵衍生物,具有类似的性质。

河豚毒素: 一种有效的钠通道阻滞剂,用于研究

独特性: QX 314 溴化物因其膜不可渗透的性质而独一无二,这使其能够选择性地阻断特定神经元中的钠通道,而不影响其他细胞。 这种特性使其在神经生理学和疼痛研究中的靶向研究中特别有用 .

生物活性

Lidocaine N-ethyl bromide, also known as QX-314, is a quaternary ammonium derivative of lidocaine that exhibits significant biological activity primarily as a local anesthetic. Its unique properties stem from its charged nature, which influences its pharmacological profile, particularly in the context of sodium channel blockade.

Lidocaine N-ethyl bromide functions predominantly as a sodium channel blocker . It selectively inhibits both fast voltage-gated sodium channels and non-inactivating sodium channels, thereby preventing the generation and propagation of action potentials in nerve cells. This mechanism is crucial for its application in local anesthesia, as it leads to a reversible block of nerve conduction, effectively providing localized analgesia without systemic effects .

Comparison with Traditional Lidocaine

Unlike traditional lidocaine, which can easily penetrate cell membranes due to its neutral charge, lidocaine N-ethyl bromide's permanent positive charge limits its membrane permeability. This characteristic allows for targeted applications where localized effects are desired, minimizing systemic toxicity risks associated with other local anesthetics .

Research Findings

Numerous studies have explored the biological activity of lidocaine N-ethyl bromide, particularly in combination with liposomal formulations to enhance its efficacy. The following table summarizes key findings from recent research:

Case Studies

- Nerve Block Studies : In experimental models involving rat sciatic nerve blocks, QX-314 was shown to provide effective sensory and motor blockade when administered in conjunction with anionic liposomes. The duration of analgesia significantly exceeded that of traditional lidocaine formulations, indicating a promising avenue for enhanced pain management strategies .

- Combination Therapy : A study demonstrated that combining QX-314 with lidocaine could produce a long-lasting pain-selective block while maintaining motor function. This combination resulted in over 9 hours of pain relief with minimal disruption to grip strength in rats .

Applications and Implications

Lidocaine N-ethyl bromide has several notable applications:

- Local Anesthesia : Its ability to provide prolonged analgesia makes it an attractive option for surgical procedures requiring localized pain management without systemic effects.

- Research Tool : As a sodium channel blocker, it serves as a valuable tool for studying the physiological roles of sodium channels in various biological processes and pain pathways .

属性

CAS 编号 |

21306-56-9 |

|---|---|

分子式 |

C16H27N2O+ |

分子量 |

263.40 g/mol |

IUPAC 名称 |

[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium |

InChI |

InChI=1S/C16H26N2O/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5/h9-11H,6-8,12H2,1-5H3/p+1 |

InChI 键 |

PYEBKOFMWAMBFV-UHFFFAOYSA-O |

SMILES |

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-] |

规范 SMILES |

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C |

外观 |

Solid powder |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

>51.5 [ug/mL] (The mean of the results at pH 7.4) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

QX 314 QX-314 QX-314 bromide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Lidocaine N-ethyl bromide (QX-314)?

A1: Lidocaine N-ethyl bromide (QX-314) is a permanently charged derivative of lidocaine that acts as a potent voltage-gated sodium channel blocker. Unlike lidocaine, QX-314 cannot readily cross cell membranes due to its charge. [, , ]

Q2: How does the structure of QX-314 differ from lidocaine, and how does this impact its activity?

A2: QX-314 is structurally similar to lidocaine but contains an ethyl bromide group attached to the tertiary amine nitrogen. This modification renders QX-314 permanently charged, preventing it from passively diffusing across cell membranes. Consequently, QX-314 primarily exerts its blocking action on sodium channels when present intracellularly. [, , ]

Q3: How can QX-314 be selectively delivered into nociceptors to induce analgesia?

A3: Research suggests that co-administering QX-314 with Transient Receptor Potential Vanilloid 1 (TRPV1) agonists allows for targeted delivery into nociceptors. TRPV1 channels, primarily expressed by nociceptors, become permeable to large cations like QX-314 upon activation. This strategy enables localized, long-lasting analgesia by selectively blocking sodium channels within nociceptors, thereby inhibiting pain signal transmission. [, ]

Q4: Can lidocaine be used as a TRPV1 agonist for targeted QX-314 delivery?

A4: Interestingly, studies have shown that lidocaine itself can activate TRPV1 channels at clinically relevant doses. This finding suggests the potential for using lidocaine as both the TRPV1 agonist and a component of the analgesic effect, alongside QX-314, for targeted and prolonged pain relief. []

Q5: Does QX-314 affect calcium currents in neurons?

A5: Research indicates that intracellular QX-314 can inhibit both high-threshold and low-threshold calcium currents in hippocampal CA1 pyramidal neurons. This inhibition appears to be partially dependent on the intracellular bromide concentration, as evidenced by experiments using different QX-314 salts. []

Q6: What is the impact of QX-314 on synaptic transmission in the visual cortex?

A6: Studies using QX-314 in visual cortex slices revealed that blocking action potential output from neurons does not hinder the induction of transient synaptic potentiation. This finding suggests that QX-314 does not disrupt the fundamental mechanisms underlying synaptic plasticity in this brain region. [, ]

Q7: How does QX-314 impact synaptic responses mediated by GABAB receptors in the hippocampus?

A7: Experiments in the hippocampus demonstrate that intracellular QX-314 selectively blocks postsynaptic, but not presynaptic, GABAB receptor-mediated responses. This selectivity highlights the distinct downstream signaling pathways coupled to GABAB receptors at different neuronal locations. []

Q8: Can QX-314 be used to study the role of sodium channels in starburst amacrine cells?

A8: Researchers have employed QX-314 to investigate the role of sodium channels in starburst amacrine cells. Despite blocking sodium channels, QX-314 did not affect the spontaneous or light-evoked activity of these cells, suggesting that sodium channels may not be essential for their basic physiological functions. []

Q9: Does QX-314 impact the activity of olfactory granule cells?

A9: Intracellular QX-314 has been used to dissect the role of sodium channels in dendritic spikes of olfactory granule cells. By blocking these spikes, QX-314 helped researchers understand how these events contribute to calcium signaling and synaptic integration in these neurons. []

Q10: Can QX-314 be used to study the effects of anoxia on synaptic transmission?

A10: Researchers have utilized QX-314 to investigate the impact of anoxia on inhibitory synaptic transmission in hippocampal slices. By blocking specific currents, QX-314 helped to elucidate how anoxia alters neuronal excitability and synaptic function. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。